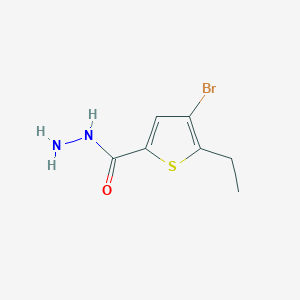

4-溴-5-乙基噻吩-2-碳酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-5-ethylthiophene-2-carbohydrazide is a compound that is likely to be of interest in the field of organic chemistry due to its potential applications in synthesis and material science. While the specific compound is not directly mentioned in the provided papers, the related chemistry and synthesis methods for brominated thiophene derivatives can provide insights into its properties and potential synthesis routes.

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be complex, involving multiple steps and conditions that need to be carefully controlled. For instance, the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves successive direct lithiations and a bromination reaction starting from thiophene, carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours, with an overall yield of 47% . This suggests that the synthesis of 4-Bromo-5-ethylthiophene-2-carbohydrazide could also involve similar lithiation and bromination steps, possibly with modifications to accommodate the ethyl group and carbohydrazide moiety.

Molecular Structure Analysis

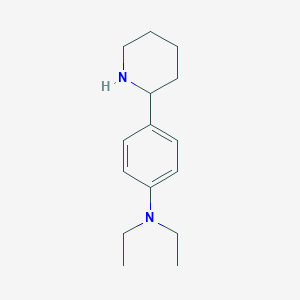

The molecular structure of brominated thiophene derivatives is crucial for their reactivity and application. For example, the crystal structures of related compounds such as 4,5-bis(bromomethyl)-1,3-dithiol-2-one show that the molecules align themselves in a head-to-tail fashion along one axis, which could influence their polymerization or interaction with other molecules . The structure of 4-Bromo-5-ethylthiophene-2-carbohydrazide would likely exhibit similar interactions due to the presence of the bromine atom, which is a reactive site for further chemical transformations.

Chemical Reactions Analysis

Brominated thiophene derivatives are versatile intermediates in organic synthesis. For example, methyl 5-bromo-2-furoate and ethyl 5-bromothiophene-2-carboxylate have been used in palladium-catalysed direct arylation of heteroaromatics, preventing the formation of dimers or oligomers and allowing the formation of biheteroaryls in high yields . This indicates that 4-Bromo-5-ethylthiophene-2-carbohydrazide could potentially participate in similar palladium-catalyzed coupling reactions, leading to a variety of heteroaromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated thiophene derivatives can be inferred from their characterization using various analytical techniques. For instance, poly(3,4-ethylenedioxythiophene) synthesized from a brominated thiophene derivative was characterized by XRD, CV, IR, UV–vis spectroscopy, and SEM . These techniques could also be applied to 4-Bromo-5-ethylthiophene-2-carbohydrazide to determine its crystallinity, electrochemical properties, functional groups, optical properties, and morphology, which are essential for understanding its behavior in different environments and applications.

科学研究应用

合成和生物活性

4-溴-5-乙基噻吩-2-碳酰肼及其衍生物主要用于合成各种生物活性化合物。例如,某些衍生物因其抗病毒、细胞毒性和抗菌活性而受到研究。具体而言,Dawood 等人(2011)的一项研究探索了基于吡唑和异噁唑的杂环化合物的合成,这些化合物对单纯疱疹病毒 1 型 (HSV-1) 表现出潜在的抗病毒活性 (Dawood 等人,2011).

合成方法

在有机合成领域,4-溴-5-乙基噻吩-2-碳酰肼相关化合物被用作合成更复杂结构的中间体。Shirinian 等人(2012)描述了环戊烯酮溴化的各种条件,展示了该化合物在有机合成中的用途 (Shirinian 等人,2012)。Fu 等人(2012)还强调了溴噻吩衍生物在钯催化的杂芳直接芳基化中的用途,突出了该化合物在促进双杂芳基形成中的重要性 (Hai-yan Fu 等人,2012).

抗菌和抗惊厥特性

Kuladasamy 等人(2009)的研究重点是合成衍生自 3,4-二丙氧基噻吩的双腙并评估其抗惊厥活性,表明这些化合物具有潜在的治疗应用 (Ravi Kulandasamy 等人,2009)。此外,Aziz‐ur‐Rehman 等人(2014)和(2015)研究了 N'-取代的亚苄基乙酰腙的抗菌和酶抑制特性,揭示了这些化合物的生物活性 (Aziz‐ur‐Rehman 等人,2014), (S. Rasool 等人,2015).

材料科学和其他应用

在材料科学中,Xue 等人(2007)讨论了高度水溶性、定义明确的区域规则头尾糖基聚噻吩的合成,展示了该化合物在先进材料开发中的相关性 (C. Xue 等人,2007)。此外,研究还考察了该化合物在缓蚀和吸附在低碳钢上的作用,突出了其在工业应用中的潜力 (P. Paul 等人,2020).

安全和危害

属性

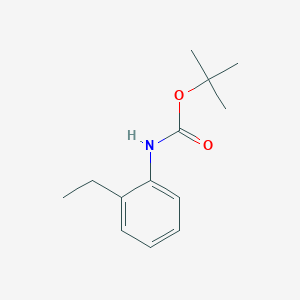

IUPAC Name |

4-bromo-5-ethylthiophene-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c1-2-5-4(8)3-6(12-5)7(11)10-9/h3H,2,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWMGRCTVJVNBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

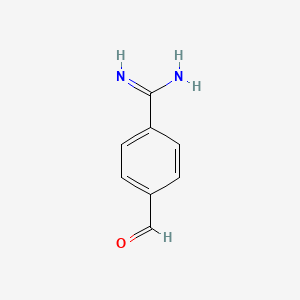

CCC1=C(C=C(S1)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391737 |

Source

|

| Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-ethylthiophene-2-carbohydrazide | |

CAS RN |

832737-57-2 |

Source

|

| Record name | 4-Bromo-5-ethyl-2-thiophenecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832737-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-ethylthiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)